Hydroxyammonium chloride
Description
Significance in Advanced Chemical Sciences and Methodological Development
The importance of hydroxyammonium (B8646004) chloride in modern chemistry is extensive, primarily due to its function as a potent reducing agent and a versatile building block in organic synthesis. solubilityofthings.comennoreindiachemicals.com Its ability to participate in redox reactions is fundamental to its application in numerous processes. solubilityofthings.com
In the realm of organic synthesis, it is widely used for the preparation of oximes from aldehydes and ketones, a reaction that is useful in both synthesis and purification. wikipedia.orgwikipedia.orgsciencemadness.org It is also instrumental in creating hydroxamic acids from carboxylic acids, N- and O-substituted hydroxylamines, and in addition reactions involving carbon-carbon double bonds. wikipedia.orgg3chem.online These reactions are foundational in the synthesis of more complex molecules, including various pharmaceutical compounds and agrochemicals. wikipedia.orgchembk.com For instance, it is a raw material for synthesizing drugs like hydroxyurea (B1673989) and sulfamethoxazole, as well as the pesticide methomyl. chembk.com
Methodological developments have leveraged hydroxyammonium chloride in various analytical and industrial applications. In analytical chemistry, it is used to analyze iron content in water. wikipedia.org In environmental science, it is employed in protocols to determine the reducible fraction of metals in contaminated soils and as a reductant for metal ions in remediation efforts. rxmarine.comennoreindiachemicals.com Recent research also points to its potential as a reductant for recycling metal ions from lithium-ion batteries. ennoreindiachemicals.comomanchem.com Furthermore, its role extends to materials science and industry, where it is used in surface treatments for preparing anti-skinning agents and corrosion inhibitors. wikipedia.orgscholarsresearchlibrary.com In the polymer, rubber, and plastics industries, it functions as an antioxidant, vulcanization accelerator, and radical scavenger. wikipedia.orgscholarsresearchlibrary.com
Table 1: Physicochemical Properties of this compound This interactive table summarizes key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Chemical Formula | [NH₃OH]⁺Cl⁻ or NH₂OH·HCl | wikipedia.orgennoreindiachemicals.com |
| Molar Mass | 69.49 g/mol | ennoreindiachemicals.commerckmillipore.com |
| Appearance | White, crystalline solid | solubilityofthings.comlookchem.com |
| Density | 1.67 g/cm³ (at 25 °C) | chembk.commerckmillipore.com |
| Melting Point | 154-157 °C (decomposes) | chembk.comsynthetikaeu.com |
| Solubility in Water | Highly soluble; 560 g/L (at 20 °C) | solubilityofthings.comchembk.com |
| pH (50 g/L solution) | 2.5 - 3.5 (at 20 °C) | ennoreindiachemicals.commerckmillipore.com |
Table 2: Key Applications in Chemical Research and Industry This interactive table outlines the diverse applications of this compound.
| Field | Application | Source(s) |
| Organic Synthesis | Preparation of oximes, hydroxamic acids, and substituted hydroxylamines. | wikipedia.orgg3chem.onlinesynthetikaeu.com |
| Pharmaceuticals | Starting material for drugs such as hydroxyurea and sulfamethoxazole. | wikipedia.orgchembk.com |
| Agrochemicals | Raw material for pesticides like methomyl. | chembk.com |
| Analytical Chemistry | Analysis of iron in water; used in redox titrations. | wikipedia.orgsynthetikaeu.com |
| Environmental Science | Reductant for metal ions in remediation; soil analysis. | rxmarine.comennoreindiachemicals.comomanchem.com |
| Materials Science | Preparation of anti-skinning agents, corrosion inhibitors, and polymer coatings. | wikipedia.orgscholarsresearchlibrary.comsynthetikaeu.com |
| Industrial Chemistry | Antioxidant in fatty acids/soaps; vulcanization accelerator in rubber. | wikipedia.orgscholarsresearchlibrary.com |
Historical Trajectories of Research on this compound
The history of this compound is intrinsically linked to the discovery and production of its parent compound, hydroxylamine (B1172632). wikipedia.org
Hydroxylamine was first prepared in the form of hydroxylammonium chloride in 1865 by the German chemist Wilhelm Clemens Lossen, who achieved this by reacting tin and hydrochloric acid in the presence of ethyl nitrate (B79036). wikipedia.org However, pure hydroxylamine was not isolated until 1891, a feat accomplished by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org Early scientific investigations into the compound and its salts began to appear around the turn of the 20th century, with studies focusing on its chemical and physical properties, such as its electric conductivity and reactions. dal.caacs.org
A significant milestone in the production of hydroxylamine, and by extension its salts, was the development of the Raschig process, patented by German chemist Friedrich Raschig in 1887. wikipedia.org This industrial process involves the reduction of ammonium (B1175870) nitrite (B80452) with bisulfite and sulfur dioxide to produce a hydroxylamido-N,N-disulfonate anion, which is then hydrolyzed to yield hydroxylammonium sulfate (B86663). wikipedia.orgwikipedia.org The chloride salt can then be obtained from the sulfate. rxmarine.comennoreindiachemicals.com The Raschig process became crucial for large-scale production, particularly for the manufacturing of caprolactam, the precursor to Nylon 6. wikipedia.orgwikipedia.orgresearchgate.net
Over the years, other methods for its synthesis were also developed. Julius Tafel discovered that hydroxylammonium salts could be produced via the electrolytic reduction of nitric acid. wikipedia.org Another method involves the reduction of nitrous acid or potassium nitrite with bisulfite. wikipedia.orgsciencemadness.org These historical developments in synthesis and production paved the way for the widespread use of this compound in the diverse fields of chemical research and industry seen today.
Table 3: Timeline of Key Historical Developments This interactive table highlights major milestones in the history of this compound and hydroxylamine.
| Year | Event | Key Figure(s) | Significance | Source(s) |
| 1865 | First preparation of hydroxylamine as hydroxylammonium chloride. | Wilhelm Clemens Lossen | The initial discovery and synthesis of the compound. | wikipedia.org |
| 1887 | Patented the Raschig process for hydroxylamine production. | Friedrich Raschig | Enabled large-scale industrial production of hydroxylamine salts. | wikipedia.org |
| 1891 | First preparation of pure hydroxylamine. | Lobry de Bruyn & Léon Maurice Crismer | Isolated the parent compound from its salt form. | wikipedia.org |
| c. 1904 | Early studies on the properties of hydroxylamine and its salts. | W. H. Ross | Foundational research into the compound's chemical nature. | dal.ca |
| c. 1950 | Research on the reduction of hydroxylammonium salts. | K. B. Morris, et al. | Advanced the understanding of its redox chemistry. | acs.org |
Compound Index
Structure
2D Structure
Properties
Molecular Formula |
ClH4NO |
|---|---|
Molecular Weight |
69.49 g/mol |
IUPAC Name |
hydroxyazanium;chloride |
InChI |
InChI=1S/ClH.H4NO/c;1-2/h1H;2H,1H3/q;+1/p-1 |
InChI Key |
WCYJQVALWQMJGE-UHFFFAOYSA-M |
Canonical SMILES |
[NH3+]O.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Production Innovations for Hydroxyammonium Chloride
Electrochemical Reduction Approaches for Hydroxyammonium (B8646004) Chloride Synthesis
The electrochemical synthesis of hydroxyammonium salts represents a sustainable and increasingly researched alternative to conventional methods. This approach typically involves the controlled reduction of nitrogen-containing compounds, such as nitric acid or nitrates, at a cathode surface. The selectivity and efficiency of this process are highly dependent on the electrode material, applied potential, and electrolyte conditions.
Researchers have investigated various metals as cathode materials for the electrochemical reduction of nitrate (B79036) to hydroxylamine (B1172632). A comparative study of metals including Silver (Ag), Copper (Cu), Nickel (Ni), Tin (Sn), Titanium (Ti), and Zinc (Zn) revealed that the choice of electrode significantly impacts the outcome. While Sn cathodes demonstrated the highest selectivity for hydroxylamine production, Ti cathodes showed superior faradaic and energy utilization efficiencies. Gold (Au) has also been explored as a selective electrocatalyst, achieving a peak faradaic efficiency (FE) of 34.2% for hydroxylamine at an applied potential of -0.7 V versus RHE in a 0.1 M nitric acid solution. mpg.de The concentration of the nitrate source was found to be a critical parameter, with yields diminishing significantly at higher concentrations. mpg.de
To overcome the challenge of over-reduction of the desired hydroxylamine product to ammonia (B1221849), innovative strategies have been developed. One such method involves the in-situ capture of the generated hydroxylamine. For instance, using a carbon-supported amorphous Manganese (Mn) electrocatalyst, nitrate and formaldehyde (B43269) can be reacted to produce formaldoxime (B1209246) with a faradaic efficiency of 40.92%. researchgate.net This oxime serves as a stable precursor from which hydroxylamine can be easily liberated via hydrolysis. researchgate.net Similarly, molecularly dispersed zinc phthalocyanine (B1677752) (ZnPc) on carbon nanotubes has been shown to promote hydroxylamine electrosynthesis by creating a high energy barrier for its further reduction. researchgate.net This system achieved a Faradaic efficiency of 53% for hydroxylamine with a partial current density exceeding 270 mA cm⁻². researchgate.net
| Cathode Material | Starting Material | Key Conditions | Faradaic Efficiency (FE) for NH₂OH | Yield/Production Rate |
|---|---|---|---|---|
| Gold (Au) | 0.1 M Nitric Acid | -0.7 V vs. RHE | 34.2 ± 2.8% | 230.1 ± 19 µmol h⁻¹ cm⁻² |
| Zinc Phthalocyanine (ZnPc) on CNT | Nitrate | H-type cell | 53 ± 1.7% | Partial current density >270 mA cm⁻² |
| Amorphous Manganese (Mn) on Carbon | Nitrate + Formaldehyde | - | 40.92% (for formaldoxime) | 0.251 mmol cm⁻² h⁻¹ (for formaldoxime) |
| Tin (Sn) | Nitrate | - | Maximal Selectivity | - |
| Titanium (Ti) | Nitrate | - | Maximal FE & Energy Efficiency | - |
Chemical Reduction Protocols for Hydroxyammonium Chloride Production
The bisulfite-mediated reduction of nitrites, commonly known as the Raschig process, is a foundational industrial method for producing hydroxylamine. wikipedia.org The process begins with the reduction of an aqueous ammonium (B1175870) nitrite (B80452) solution with sulfur dioxide and an ammonium bisulfite solution at low temperatures, typically around 0 °C. wikipedia.orglookchem.com This reaction forms the hydroxylamido-N,N-disulfonate anion. wikipedia.org
The reaction sequence can be summarized as: [NH₄]⁺[NO₂]⁻ + 2 SO₂ + NH₃ + H₂O → [NH₄]₂[HON(SO₃)₂] wikipedia.org
This intermediate, ammonium hydroxylamine disulfonate, is then hydrolyzed by heating to approximately 100°C to yield hydroxylammonium sulfate (B86663). wikipedia.orglookchem.com To obtain the final chloride salt, the hydroxylammonium sulfate can be converted using methods described in section 2.3.
This method provides a direct route to the chloride salt. chemicalbook.com Other reducing agents can also be employed to convert nitroalkanes into hydroxylamines, which can then be treated with HCl. For example, zinc dust in the presence of ammonium chloride is an effective reagent for the reduction of aliphatic nitro compounds to the corresponding hydroxylamines. wikipedia.org More advanced methods utilize reagents like samarium diiodide (SmI₂) in a THF/MeOH solvent system, which can reduce primary, secondary, and tertiary nitroalkanes to N-alkylhydroxylamines in good yields under mild conditions. mdma.ch
The reduction of alkyl nitrates offers another, though less common, pathway to this compound. The literature describes the reduction of ethyl nitrate using tin(II) chloride (stannous chloride) in a hydrochloric acid medium. sciencemadness.org This reaction directly yields this compound, but the separation of the product from the resulting tin salt solution can be challenging. sciencemadness.org The use of tin(II) chloride as a reducing agent for nitro-group containing compounds is a well-established practice in organic synthesis. askfilo.com
Conversion Strategies from Related Hydroxylamine Salts and Derivatives
This compound is frequently produced by converting more readily synthesized hydroxylamine derivatives, such as other salts or oximes.
A prevalent method involves the conversion of hydroxylammonium sulfate. This can be achieved through a double displacement reaction by adding barium chloride to a solution of hydroxylammonium sulfate. sciencemadness.org Insoluble barium sulfate precipitates, leaving the desired this compound in solution. sciencemadness.org Alternatively, hydroxylammonium sulfate can be reacted with a base in an alcohol solvent to produce a solution of free hydroxylamine, from which the sulfate salt of the base precipitates and is removed. google.comgoogle.com The resulting alcoholic hydroxylamine solution can then be reacted with hydrochloric acid to produce a solution of this compound. google.comgoogle.com
Optimization of Synthesis Parameters and Yield Enhancement in this compound Production
Enhancing the yield and efficiency of this compound synthesis requires careful optimization of various reaction parameters across all methodologies.
In electrochemical approaches , performance is dictated by a combination of factors. The choice of cathode material is paramount, with studies showing that metals like Sn can maximize selectivity, while Ti can optimize faradaic efficiency. mpg.de The applied potential must be carefully controlled to favor hydroxylamine formation while preventing its subsequent reduction to ammonia. mpg.de Furthermore, electrolyte conditions such as pH and nitrate concentration have a profound impact; for instance, a gold electrode showed optimal performance at a pH of 0.3 in a 0.1 M nitrate solution. mpg.de The development of catalysts that create a high energy barrier for the reduction of the N-O bond in hydroxylamine, such as zinc phthalocyanine, is a key strategy for enhancing selectivity and yield. researchgate.net
For chemical reduction protocols , optimization focuses on reaction conditions. In the bisulfite-mediated Raschig process, maintaining a low temperature (0 to 5 °C) and controlling the pH (2 to 4.5) during the formation of the disulfonate intermediate is crucial for achieving high yields, which can be around 90%. lookchem.com In the hydrolysis of nitroalkanes, the concentration of hydrochloric acid and the reaction temperature are key variables that must be controlled to ensure complete reaction and minimize side products.
In conversion strategies , particularly the hydrolysis of oximes, process design is critical for yield enhancement. Using a rectifying column to perform the hydrolysis of ketoxime hydrochloride allows for the continuous removal of the ketone byproduct. google.com This removal shifts the reaction equilibrium, leading to a higher conversion of the oxime to this compound. google.com In one study on the hydrolysis of methyl ethyl ketoxime, a hydrochloric acid concentration of 15% and a reaction temperature of 82°C for one hour were identified as favorable conditions. google.com The use of pervaporation-reaction coupling technology is another advanced technique employed to improve the efficiency of this process. patsnap.com
Emerging and Novel Synthetic Pathways for this compound
The industrial production of this compound has traditionally relied on methods such as the Raschig process, the reduction of nitric oxide, and the acid-catalyzed hydrolysis of nitromethane (B149229). guidechem.com However, driven by the need for greener, safer, and more efficient manufacturing, researchers are actively exploring innovative synthetic routes. These emerging pathways often leverage novel catalysts, alternative feedstocks, and advanced process engineering to overcome the limitations of conventional methods, such as high energy consumption, hazardous intermediates, and significant waste generation.
One significant area of innovation involves enhancing existing processes. The acid-catalyzed hydrolysis of nitromethane, for example, traditionally operates as a heterogeneous batch process, which poses scale-up and safety risks. researchgate.net A modern approach establishes a homogeneous synthesis system by incorporating the by-product, formic acid, into the reaction mixture. This innovation, combined with the use of a stop-flow microtube reactor, intensifies the contact between reactants. researchgate.net The optimized conditions significantly accelerate the reaction, reducing the time required to achieve a 90% conversion of nitromethane to just four hours at 110 °C, a substantial improvement over conventional batch operations. researchgate.net
Table 1: Comparison of Conventional vs. Homogeneous Synthesis of this compound from Nitromethane
| Parameter | Conventional Heterogeneous Process | Homogeneous Flow Synthesis |
|---|---|---|
| System Type | Batch operation | Continuous flow |
| Reaction Time | Significantly longer (e.g., 48 hours) guidechem.com | 4 hours for 90% conversion researchgate.net |
| Reactant Contact | Limited by phase boundaries | Intensified and uniform researchgate.net |
| Safety Profile | Higher risks in scale-up researchgate.net | Improved safety and control researchgate.net |
| Operating Temperature | Below 110 °C guidechem.com | Optimized at 110 °C researchgate.net |
Another frontier in synthesis is the electrocatalytic reduction of nitrate. This method presents a sustainable pathway for producing hydroxylamine, the precursor to this compound. A recent breakthrough utilizes a metal-organic-framework-derived copper catalyst for the electroreduction of nitrate in water. acs.org The key innovation is the use of cyclopentanone (B42830) to capture the synthesized hydroxylamine in situ, forming a cyclopentanone oxime. acs.org This strategy prevents the over-reduction of hydroxylamine to ammonia, a common challenge in this process. acs.org The resulting oxime can then be easily hydrolyzed to release high concentrations of hydroxylamine, which can be subsequently converted to this compound, while regenerating the cyclopentanone for reuse. acs.org This ketone-mediated approach achieves an excellent Faradaic efficiency and a high formation rate, demonstrating a viable green alternative to traditional synthesis. acs.org
Table 2: Performance Metrics for Ketone-Mediated Electroreduction of Nitrate to Hydroxylamine
| Metric | Value |
|---|---|
| Catalyst | Metal-organic-framework-derived Copper |
| Mediator | Cyclopentanone (CP) |
| Faradaic Efficiency (for CP oxime) | 47.8% acs.org |
| Formation Rate (for CP oxime) | 34.9 mg h⁻¹ cm⁻² acs.org |
| Carbon Selectivity | >99.9% acs.org |
| Final Product (after hydrolysis) | 96.1 mmol L⁻¹ Hydroxylamine acs.org |
Catalytic reduction of nitrogen oxides also remains a focus of innovation. An improved process involves reacting hydrogen sulfide (B99878) with nitric oxide in an aqueous acidic medium. google.com This reaction is facilitated by a solid, sulfur-resistant catalyst, such as activated carbon, and can proceed at ambient temperature and pressure. google.com This method is notable for its use of readily available feedstocks and its operation under mild conditions, which contrasts with the high pressures and temperatures often required in other reduction processes.
Furthermore, advancements in oxime chemistry have opened up more cost-effective and environmentally friendly routes. The HPO method (a process involving hydrogen peroxide) and the hydrogen peroxide ammonia oxidation method have simplified the synthesis of oxime compounds. guidechem.com These oximes can then serve as direct precursors for producing this compound via acid decomposition, presenting a more advantageous pathway compared to the traditional nitromethane method. guidechem.com The industrial utilization of by-products from oxime-based silane (B1218182) production to prepare ketoxime hydrochloride further reduces costs and improves the environmental footprint of manufacturing this compound. guidechem.com
Fundamental Reaction Mechanisms and Kinetic Studies of Hydroxyammonium Chloride Transformations
Electron Transfer Processes and Redox Chemistry of Hydroxyammonium (B8646004) Chloride
As a derivative of hydroxylamine (B1172632), hydroxyammonium chloride is a potent reducing agent, a property governed by the +1 oxidation state of the nitrogen atom, which can be readily oxidized. This section delves into the mechanistic and kinetic details of its redox chemistry.
This compound is widely employed for the reduction of various metal ions. The mechanisms of these reactions are often complex, involving the formation of intermediate complexes and the generation of radical species. A notable example is the reduction of iron(III) ions.
The kinetics of the oxidation of hydroxylamine by iron(III) have been investigated spectrophotometrically. The stoichiometry and products of the reaction are dependent on the relative concentrations of the reactants. With an excess of iron(III), the primary nitrogenous product is nitrous oxide (N₂O), and the stoichiometry of Fe(III) to hydroxylamine is 2:1. Conversely, when hydroxylamine is in excess, dinitrogen (N₂) is the main product, with a 1:1 stoichiometry. rsc.orgresearchgate.netlu.se
The proposed mechanism involves the formation of an iron(III)-hydroxylamine complex, followed by an inner-sphere electron transfer to yield Fe(II) and the aminoxyl radical (H₂NO•). Further reactions of this radical with another Fe(III) ion or another radical lead to the final products. The reaction pathway can be summarized as follows sciencemadness.org:
Complex Formation: Fe³⁺ + NH₂OH ⇌ [Fe(NH₂OH)]³⁺
Electron Transfer: [Fe(NH₂OH)]³⁺ → Fe²⁺ + H₂NO• + H⁺
Further Oxidation of Radical: Fe³⁺ + H₂NO• → Fe²⁺ + HNO + H⁺
Dimerization of Radicals: 2 H₂NO• → N₂ + 2 H₂O
Dimerization of HNO: 2 HNO → N₂O + H₂O
The rate of the reaction is significantly influenced by pH, with the reaction rate decreasing with increasing hydrogen ion concentration. This is attributed to the protonation of hydroxylamine, which makes it a less effective reducing agent. The reaction also involves the metal hydroxide (B78521) complex, Fe(OH)²⁺, which is a more reactive species than the aquated Fe³⁺ ion. rsc.orgresearchgate.net
The reduction of other metal ions, such as hexachloroiridate(IV), has also been studied. The oxidation of the hydroxylammonium ion by [IrCl₆]²⁻ in an acetic acid-acetate buffer solution exhibits a 1:1 stoichiometric ratio. The reaction is believed to proceed through an outer-sphere electron transfer mechanism, forming an outer-sphere complex, [IrCl₆(NH₂OH)]²⁻, prior to the rate-determining electron transfer step. cdnsciencepub.com
The oxidation of this compound is not limited to metal ions; various non-metal oxidizing agents also react with it through diverse mechanistic pathways. The kinetics of these reactions provide valuable insights into the factors controlling its reactivity.
The oxidation of hydroxylamine hydrochloride by bromate ions (BrO₃⁻) in an aqueous acidic medium has been studied, revealing a stoichiometry of 1:1.3 (hydroxylamine to bromate) . The reaction is first order with respect to both the hydroxylammonium ion and the bromate ion. The rate of the reaction is dependent on the acid concentration, suggesting that the protonated form of one of the reactants is more reactive. The proposed rate equation is:
Rate = k[H⁺][NH₃OH⁺][BrO₃⁻]
The second-order rate constant for this reaction was determined to be 0.233 dm³ mol⁻¹ s⁻¹ . The reaction is suggested to proceed via an outer-sphere mechanism.
The oxidation by thallium(III) in an aqueous sulfuric acid medium exhibits second-order kinetics, being first order in each reactant. The rate of this reaction is inversely proportional to the first power of both hydrogen ion and chloride ion concentrations, suggesting that TlOH²⁺ is the primary reactive species. ias.ac.in
Furthermore, the reaction with monochloramine (NH₂Cl) involves free radical intermediates. Hydroxyl radicals (•OH) and hydrogen atoms (H•) react with both the basic (NH₂OH) and acidic (NH₃OH⁺) forms of hydroxylamine. The rate constants for these reactions have been determined, highlighting the high reactivity of hydroxylamine towards these radical species. researchgate.net
Table 1: Kinetic Data for the Oxidation of this compound
| Oxidizing Agent | Rate Law | Second-Order Rate Constant (k) | Conditions |
|---|---|---|---|
| Bromate (BrO₃⁻) | k[H⁺][NH₃OH⁺][BrO₃⁻] | 0.233 dm³ mol⁻¹ s⁻¹ | 29.5 ± 0.5ºC, µ = 1.0 mol dm⁻³ |
| Thallium(III) | k[Tl(III)][NH₂OH·HCl] | - | Inverse dependence on [H⁺] and [Cl⁻] |
| Hexachloroiridate(IV) | k[[IrCl₆]²⁻][NH₂OH] | 147 dm³ mol⁻¹ s⁻¹ | 25°C |
Chloride ions can significantly influence the kinetics of redox reactions involving this compound. This influence can be attributed to several factors, including the formation of less reactive chloro-complexes with metal ion oxidants or direct participation in the reaction mechanism.
In the oxidation of hydroxylamine by hexachloroiridate(IV), the rate of the reaction is retarded by chloride ions cdnsciencepub.com. This inhibitory effect is attributed to the formation of an ion-pair between the hydroxylammonium cation and the chloride anion (NH₃OH⁺Cl⁻), which is less reactive than the free hydroxylammonium ion.
Conversely, in the peroxymonosulfate (PMS)/Fe(II)/NH₂OH system, the presence of chloride ions from hydroxylamine hydrochloride enhances the degradation of pollutants. This enhancement is due to a shift in the reactive species from Fe(IV) to radicals (SO₄•⁻ or •OH) and the generation of reactive chlorine species (Cl•). The degradation efficiency with NH₂OH·HCl was found to be 1.6 times that with hydroxylamine sulfate (B86663). nih.gov
The effect of chloride ions on the reduction of Cr(II) by hydroxylamine has also been investigated. An increase in chloride ion concentration leads to a rise in the reaction rate up to a certain limiting value. This suggests that a chloro-complex of Cr(II) is more reactive towards hydroxylamine than the aquated Cr(II) ion. chemicalpapers.com
Nucleophilic Reactivity and Addition Mechanisms of this compound
This compound, or more specifically the free hydroxylamine generated from it, is a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom, which is enhanced by the adjacent oxygen atom (the alpha effect) researchgate.net. This nucleophilicity is central to its utility in organic synthesis, particularly in the formation of oximes from aldehydes and ketones.
The reaction of hydroxylamine with a carbonyl compound is a classic example of nucleophilic addition. The mechanism involves the initial attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the oxime testbook.comyoutube.comquora.combyjus.comresearchgate.netmasterorganicchemistry.com. The reaction is reversible and is typically catalyzed by acid.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a tetrahedral intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the intermediate is protonated by an acid catalyst.
Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbon and nitrogen atoms, yielding the oxime.
Computational studies have confirmed that the nitrogen atom, being less electronegative and having a higher energy lone pair, is the more nucleophilic center compared to the oxygen atom ic.ac.uk. The reaction is accelerated under slightly acidic conditions, which protonate the carbonyl group, making it more electrophilic. However, at very low pH, the hydroxylamine itself is fully protonated, which reduces its nucleophilicity.
Decomposition Pathways and Thermal Stability Kinetics of this compound
The thermal stability of this compound is a critical consideration for its safe handling and storage. It can undergo exothermic decomposition, which can be explosive under certain conditions. The decomposition pathways and kinetics are influenced by factors such as temperature, concentration, and the presence of impurities or catalysts.
The thermal decomposition of aqueous solutions of hydroxylamine (HA) has been studied extensively. The onset temperatures for thermal decomposition of aqueous HA solutions (10-50% w/w) are in the range of 143-198 °C researchgate.netnih.gov. The primary steps in the decomposition are dominated by hydrogen abstraction to form HNOH and H₂NO radicals. A reduced kinetic model for the thermal decomposition of hydroxylamine involves 13 species and 11 reactions researchgate.netnih.gov.
157 NH₂OH(liq) → 61 NH₃(g) + 35 N₂(g) + 12 N₂O(g) + 2 NO(g) + 143 H₂O(g) + H₂(g)
The decomposition of solid hydroxylammonium chloride starts at around 154 °C ilo.org. The presence of the chloride ion can influence the decomposition pathway. Studies on the thermal decomposition of hydroxylamine hydrochloride and sulfate have shown that the addition of these salts can, under certain conditions, attenuate the decomposition of aqueous hydroxylamine solutions. However, higher salt concentrations can increase the susceptibility to decomposition. unibo.it
Adiabatic calorimetry studies have been used to investigate the thermal stability of various hydroxylamine derivatives. Solid hydroxylamine hydrochloride is stable up to approximately 60 °C, above which significant degradation can occur sciencemadness.orgresearchgate.net.
Table 2: Thermal Decomposition Data for Aqueous Hydroxylamine Solutions
| Concentration (%w/w) | Onset Temperature Range (°C) | Heating Rate (°C/min) |
|---|---|---|
| 10 | 143 - 198 | 2 - 5 |
| 30 | 143 - 198 | 2 - 5 |
| 50 | 143 - 198 | 2 - 5 |
Influence of Reaction Environment on this compound Reactivity
The reactivity of this compound is highly sensitive to the reaction environment, including factors such as pH, ionic strength, and the nature of the solvent.
pH: The pH of the medium plays a crucial role in both the redox and nucleophilic reactions of this compound. In acidic solutions, the hydroxylammonium ion ([NH₃OH]⁺) is the predominant species. The positive charge on the nitrogen atom reduces its nucleophilicity and makes it a weaker reducing agent. As the pH increases, the concentration of the free base, hydroxylamine (NH₂OH), increases, which is a stronger nucleophile and a more potent reducing agent. This is evident in the pH dependence of the reduction of Fe(III) and the formation of oximes. The mechanism of thermal decomposition is also pH-dependent, with different pathways prevailing in acidic and basic environments. unibo.it
Ionic Strength: The ionic strength of the reaction medium can affect the rates of reactions involving charged species. For the reaction between hydroxylammonium ions and bromate ions, an increase in ionic strength leads to an increase in the reaction rate, indicating that the rate-determining step involves the interaction of two ions with the same charge. In contrast, the reaction of hydroxylamine with some phosphate diesters at high pH shows a significant sensitivity to ionic strength, with the rate increasing with increasing ionic strength. researchgate.net
Solvent: While not extensively detailed in the provided context for this compound specifically, the solvent can influence reaction rates and mechanisms through its polarity, protic or aprotic nature, and its ability to solvate reactants and transition states.
Effects of Acidity and Ionic Strength on Reaction Rates
The kinetics of reactions involving this compound are significantly influenced by the acidity (pH) and ionic strength of the medium. The reactivity is intrinsically linked to the acid-base equilibrium between the hydroxylammonium ion ([NH₃OH]⁺) and its conjugate base, hydroxylamine (NH₂OH).
Similarly, the pH-rate profile for the reaction of hydroxylamine with a model phosphate diester shows a pH-independent region between pH 7 and 10, which corresponds to the reaction of the neutral NH₂OH species. researchgate.net As the pH increases beyond this range, the reaction rate increases, following the rising contribution from the more nucleophilic hydroxylamine anion (NH₂O⁻). researchgate.net In other reactions, such as with bromate ions in an acidic medium, acid dependence indicates that a rapid equilibrium between protonated and deprotonated forms of a reactant occurs before the rate-determining step, with the protonated species being the reactive one. bibliotekanauki.pl
Ionic strength also plays a crucial role in the reaction kinetics. In the redox reaction between hydroxylammonium chloride and bromate ions, the rate of reaction was found to increase with an increase in ionic strength. This phenomenon is described as a positive Brønsted-Debye salt effect, which suggests that the rate-determining step involves the interaction of reactant ions with like charges. acs.org The relationship between the second-order rate constant (k₂) and the ionic strength (µ) for this reaction is illustrated in the table below.
Effect of Ionic Strength on the Reaction Rate of this compound and Bromate Ions
| Ionic Strength (µ) (mol/dm³) | k₂ (dm³mol⁻¹s⁻¹) | √µ | log k₂ |
|---|---|---|---|
| 0.10 | 1.18 | 0.32 | 0.07 |
| 0.20 | 1.55 | 0.45 | 0.19 |
| 0.30 | 2.00 | 0.55 | 0.30 |
| 0.40 | 2.50 | 0.63 | 0.40 |
| 0.50 | 3.10 | 0.71 | 0.49 |
The linear plot of log k₂ versus the square root of the ionic strength yields a positive slope, confirming the interaction of similarly charged ions in the activated complex. jes.or.jp
Catalytic Effects on this compound Reactions
The transformation and decomposition of this compound can be significantly accelerated by various catalysts. Metal ions, in particular, are known to catalyze its decomposition. mdpi.com The presence of free ions in aqueous solutions of hydroxylamine hydrochloride may contribute to its lower thermal stability compared to its solid form. researchgate.net
Metal ions that readily change their oxidation state, such as iron and copper, are effective catalysts. mdpi.comlibretexts.org For example, the decomposition of hydroxylamine hydrochloride can be accelerated by the addition of ferric salts. sciencemadness.org The catalytic activity of metal ions often involves the formation of a complex with the reactant, which facilitates the reaction. In the metal-ion catalyzed hydrolysis of certain antibiotics, it is suggested that a 1:1 complex forms between the metal ion and the reactant, which is then more susceptible to attack. nih.govresearchgate.net The metal ion can act as an electrophilic catalyst, stabilizing the transition state or intermediate formed during the reaction. researchgate.net
The catalytic decomposition of hydroxylammonium nitrate (B79036) (a salt of hydroxylamine) has been studied on heated metal surfaces. nih.govdtic.mil When introduced to a heated iridium catalyst, a significant enhancement in the formation of nitric oxide (NO) from hydroxylamine decomposition was observed, indicating that the catalyst alters the reaction pathway. nih.gov
Besides homogenous catalysis by dissolved metal ions, heterogeneous catalysis also plays a role. Activated carbon fibers have been shown to catalyze the oxidation of hydroxylamine to produce hydrogen peroxide. mdpi.com The surface chemistry of the catalyst, such as the presence of acidic or basic functional groups, can influence the reaction rate and product selectivity. mdpi.com
The table below summarizes various catalysts and their observed effects on reactions involving hydroxylammonium compounds.
Summary of Catalytic Effects on this compound and Related Compounds
| Catalyst | Reaction Type | Observed Effect | Reference |
|---|---|---|---|
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Decomposition | Accelerates decomposition. mdpi.comsciencemadness.org | mdpi.comsciencemadness.org |
| Iridium (heated surface) | Decomposition | Enhances the formation of Nitric oxide (NO). nih.gov | nih.gov |
| Copper (heated surface) | Decomposition | Catalyzes decomposition of hydroxylammonium nitrate. nih.gov | nih.gov |
| Activated Carbon Fibers | Oxidation | Catalyzes the oxidation of hydroxylamine to produce hydrogen peroxide. mdpi.com | mdpi.com |
Applications of Hydroxyammonium Chloride in Complex Organic Synthesis
Oximation Reactions and Directed Synthesis of Oxime Derivatives
The reaction of aldehydes and ketones with hydroxyammonium (B8646004) chloride to form oximes is one of the most fundamental and widely employed transformations in organic chemistry. synthetikaeu.comnih.gov This condensation reaction proceeds by the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime or ketoxime. chemtube3d.com The reaction is typically performed in the presence of a mild base, such as sodium acetate, potassium carbonate, or pyridine, to liberate the free hydroxylamine from its hydrochloride salt. nih.govresearchgate.net
The utility of this reaction has been enhanced by the development of various methodologies aimed at improving efficiency and yield. For instance, solvent-free oximation procedures using catalysts like zinc oxide or bismuth(III) oxide under microwave irradiation or grinding conditions offer green, rapid, and high-yielding alternatives to classical methods. nih.govnih.gov These methods are advantageous as they often simplify work-up procedures and minimize waste. nih.gov
The table below illustrates the versatility of hydroxyammonium chloride in the oximation of various carbonyl compounds under different catalytic conditions.
| Entry | Carbonyl Compound | Catalyst/Conditions | Time | Yield (%) |
| 1 | Benzaldehyde | Oxalic Acid, CH₃CN, Reflux | 60 min | 95 |
| 2 | Acetophenone | Oxalic Acid, CH₃CN, Reflux | 90 min | 95 |
| 3 | Cyclohexanone (B45756) | Fe₃O₄, 110 °C, Solvent-free | 25 min | 96 |
| 4 | 4-Chlorobenzaldehyde | Bi₂O₃, Grinding, RT | 5 min | 98 |
| 5 | 4-Nitroacetophenone | ZnO, 140-170 °C, Solvent-free | 5 min | 95 |
This table presents a selection of oximation reactions, demonstrating the efficiency of this compound under various modern synthetic conditions.
Oximes derived from unsymmetrical ketones or any aldehyde (except formaldehyde) can exist as geometric isomers, designated as E and Z (historically syn and anti). wikipedia.org The stereochemical outcome of an oximation reaction is influenced by factors such as the steric and electronic properties of the substituents on the carbonyl compound, the reaction temperature, and the pH of the medium. nih.govwikipedia.org
Typically, the formation of oximes results in a mixture of E and Z isomers, often with one isomer being thermodynamically favored. chemtube3d.comorganic-chemistry.org For instance, in many cases, the E isomer is the more stable and therefore predominant product. organic-chemistry.org However, kinetic control can sometimes favor the formation of the less stable isomer. Research has shown that specific catalysts and conditions can influence the isomeric ratio. For example, the use of certain catalysts in the oximation of dissymmetric ketones has been reported to yield mixtures with a notable preference for one isomer, such as a Z/E ratio of up to 90/10. researchgate.net The ability to control the stereochemistry of the oxime is crucial, as it dictates the regiochemical outcome of subsequent reactions, most notably the Beckmann rearrangement. chemistrysteps.com
Oximes are stable, isolable intermediates that serve as valuable precursors for further synthetic manipulations. The most prominent transformation of ketoximes is the Beckmann rearrangement, an acid-catalyzed isomerization to produce N-substituted amides. byjus.com This reaction, which can be promoted by various reagents such as polyphosphoric acid (PPA) or p-toluenesulfonyl chloride (TsCl), involves the migration of the alkyl or aryl group positioned anti to the hydroxyl group on the oxime nitrogen. nih.govchemistrysteps.com This stereospecificity makes the control of oxime geometry paramount for achieving regioselective amide synthesis. chemistrysteps.com The industrial synthesis of Nylon-6, for example, relies on the large-scale Beckmann rearrangement of cyclohexanone oxime to form ε-caprolactam. nih.gov Efficient one-pot procedures have been developed that combine oximation and Beckmann rearrangement, allowing for the direct conversion of ketones to amides using this compound in the presence of a suitable catalyst, such as Fe₃O₄. orgchemres.org
Aldoximes can also undergo facile transformations. A key reaction is their dehydration to form nitriles. This transformation can be achieved using a wide range of dehydrating agents or through one-pot syntheses directly from aldehydes using this compound under specific conditions, such as microwave irradiation in the presence of anhydrous sodium sulphate. asianpubs.org
Synthesis of Nitrogen-Containing Heterocyclic Compounds
This compound is a gateway to the synthesis of a vast array of nitrogen-containing heterocycles, primarily through the versatile chemistry of its oxime derivatives. clockss.org One powerful strategy involves the in situ generation of nitrile oxides from aldoximes, which then act as 1,3-dipoles in cycloaddition reactions. chem-station.com The oxidation of aldoximes, often with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide, generates highly reactive nitrile oxide intermediates. These intermediates readily react with dipolarophiles such as alkenes or alkynes to afford isoxazolines and isoxazoles, respectively. nih.govacs.orgnih.gov This methodology is a cornerstone of heterocyclic synthesis due to its high regioselectivity and efficiency.
Another elegant approach involves intramolecular cyclization. Oximes containing a suitably positioned leaving group or an unsaturated moiety can undergo cyclization to form various heterocyclic rings. nih.gov For example, a powerful cascade reaction has been developed where haloaldehydes react with this compound to form an intermediate oxime. This oxime then undergoes spontaneous intramolecular cyclization to form a cyclic nitrone, which is immediately trapped by a dipolarophile in an intermolecular [3+2] cycloaddition. This sequence provides rapid access to complex fused isoxazolidine (B1194047) ring systems. nih.govrsc.org
Furthermore, oxime derivatives can be employed in metal-catalyzed reactions to construct heterocycles. Ring-closing metathesis (RCM) of hydroxylamine derivatives bearing two alkenyl groups, prepared via oxime intermediates, has been successfully used to synthesize important saturated nitrogen heterocycles like pyrrolidines and piperidines. rsc.org
Formation of Hydroxamic Acids and Amidoxime Scaffolds
This compound is the key reagent for the synthesis of hydroxamic acids and amidoximes, two functional groups of significant interest in medicinal and coordination chemistry. nih.govacs.org
Hydroxamic acids (R-C(=O)NHOH) are typically prepared by the reaction of hydroxylamine with carboxylic acid derivatives, most commonly esters or acyl chlorides. wordpress.com A widely used modern approach involves the one-pot activation of a carboxylic acid with a coupling agent, such as N,N'-carbonyldiimidazole (CDI), followed by the addition of this compound to furnish the desired hydroxamic acid in high yield and purity. tandfonline.com This method avoids the need to isolate reactive acyl chloride intermediates. tandfonline.com
Amidoximes (R-C(NH₂)=NOH) are predominantly synthesized via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of nitriles. nih.gov The reaction is generally carried out by treating the nitrile with this compound and a base, such as sodium carbonate or triethylamine, in an alcoholic solvent. nih.govresearchgate.net This method is robust and provides access to a wide range of aromatic and aliphatic amidoximes. nih.govgoogle.com Solvent-free methods employing ultrasonic irradiation have also been developed to accelerate the reaction and improve yields. nih.gov
| Starting Material | Reagent System | Product Scaffold |
| Carboxylic Acid / Ester / Acyl Chloride | NH₂OH·HCl / Base or Coupling Agent | Hydroxamic Acid |
| Nitrile | NH₂OH·HCl / Base | Amidoxime |
This table summarizes the primary synthetic routes to hydroxamic acids and amidoximes using this compound.
Reductive Transformations of Organic Functionalities Utilizing this compound
While often recognized for its role as a nucleophile, this compound is also classified as a reducing agent and plays a part in reductive transformations, primarily by generating intermediates that are subsequently reduced. dcfinechemicals.comchemicalbook.com A quintessential example is the two-step conversion of carbonyl compounds to primary amines or N-substituted hydroxylamines.
The initial reaction of an aldehyde or ketone with this compound yields an oxime. This oxime intermediate can then be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) or metal hydrides (e.g., LiAlH₄). This oximation-reduction sequence is a standard and reliable method for the reductive amination of carbonyls.
Alternatively, the controlled reduction of oximes can yield N-substituted hydroxylamines. Furthermore, hydroxylamine derivatives themselves can be reduced. For instance, N-organylhydroxylamines can be converted to their corresponding amines using reagents like zinc in hydrochloric acid. wikipedia.org More recently, indium metal in aqueous media has been shown to be an effective reagent for the reduction of hydroxylamines to amines. researchgate.net In these sequences, this compound is utilized to install the nitrogen-containing functional group that is the target of the subsequent reduction step.
Strategic Role in Multistep Organic Synthesis Sequences and Cascade Reactions
The transformations enabled by this compound are frequently integrated as key steps in complex, multistep syntheses of natural products and pharmaceuticals. Its ability to facilitate the formation of oximes, which can then undergo predictable and stereospecific rearrangements or serve as precursors to heterocycles, makes it a powerful strategic tool.
The Beckmann rearrangement, for instance, is a critical step in the industrial synthesis of paracetamol. byjus.com In the total synthesis of complex molecules, the formation of an oxime can set the stage for constructing key structural features. An elegant example is found in the synthesis of the alkaloid (R)-(−)-coniine, where a diastereoselective addition to an oxime ether followed by a ring-closing metathesis reaction constitutes the core strategy for building the piperidine (B6355638) ring. rsc.org
This compound is also central to the design of cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. rsc.org As previously mentioned, the reaction of a haloaldehyde with this compound can initiate a cascade involving oxime formation, intramolecular cyclization to a nitrone, and subsequent intermolecular [3+2] cycloaddition. nih.govrsc.org This strategy allows for the rapid assembly of complex polycyclic structures from simple starting materials, embodying the principles of efficiency and atom economy. Similarly, the in situ generation of nitrile oxides from aldoximes (derived from this compound) and their subsequent 1,3-dipolar cycloaddition is a powerful tool used in the synthesis of natural products like epothilones. chem-station.com
Research Applications of Hydroxyammonium Chloride in Analytical and Environmental Chemistry
Speciation Analysis of Trace Elements and Metal Ions in Complex Matrices
Understanding the chemical form or "species" of trace elements and metal ions in environmental samples is crucial, as the mobility, bioavailability, and toxicity of an element are highly dependent on its speciation. Hydroxyammonium (B8646004) chloride is a key reagent in sequential extraction procedures, a widely used technique to fractionate and quantify different forms of metals in solid matrices like soil and sediment.
In these procedures, hydroxyammonium chloride is typically used in an acidic solution as a reducing agent to target metals bound to manganese and iron oxides. This step, often referred to as the "reducible fraction," dissolves these oxides and releases the associated trace metals. For example, the widely recognized BCR (Community Bureau of Reference) sequential extraction protocol uses a solution of hydroxylamine (B1172632) hydrochloride to isolate this fraction. Research has shown that factors such as the concentration of the hydroxylamine hydrochloride solution can affect the extraction efficiency of metals like copper, nickel, zinc, iron, and manganese.
While effective, the standard methods can sometimes be insufficient for certain types of samples. For instance, in sediments rich in ferrihydrite, the hydroxylamine hydrochloride reagent in the BCR scheme was found to be ineffective at completely dissolving the iron oxide phase. This has led to the development of alternative or modified sequential extraction schemes to better handle such complex matrices. Despite these challenges, sequential extraction employing this compound remains a fundamental tool for assessing the potential environmental risk of metal contaminants.
| Extraction Step/Fraction | Typical Reagent | Target Phase | Role of this compound |
|---|---|---|---|
| Exchangeable/Acid-Soluble | Acetic Acid or Magnesium Chloride | Loosely bound ions, carbonates | Not Applicable |
| Reducible | 0.1 - 0.5 M this compound (acidified) | Iron and Manganese Oxides | Reduces Fe(III) and Mn(IV) oxides, releasing occluded metals |
| Oxidizable | Hydrogen Peroxide and Ammonium (B1175870) Acetate | Organic matter, sulfides | Not Applicable |
| Residual | Strong Acids (HF, HClO₄, HNO₃) | Mineral crystal lattices | Not Applicable |
Redox Chemistry in Advanced Analytical Detection Methods and Derivatization Techniques
The redox properties of this compound are fundamental to its application in various analytical detection and derivatization methods. As a reducing agent, it is used to transform analytes into a more easily detectable state or to eliminate interfering substances. For instance, in the analysis of iron in water, hydroxylammonium chloride is used to reduce all iron to the ferrous (Fe²⁺) state, which then forms a colored coordination complex with reagents like α,α-dipyridyl, allowing for spectrophotometric quantification.
Derivatization is a technique used to convert an analyte into a product that is more suitable for analysis, often by enhancing its detectability. This compound is widely used to derivatize aldehydes and ketones, converting them into oximes. This reaction is particularly valuable in mass spectrometry and high-performance liquid chromatography (HPLC). The formation of an oxime introduces a basic nitrogen atom, which can be readily protonated, leading to a significant enhancement in ionization efficiency for techniques like electrospray mass spectrometry. This derivatization can improve detection limits by a significant margin, sometimes as much as 20-fold for compounds like oxosteroids.
The redox activity of this compound itself can be exploited in detection. Its reaction with various oxidizing agents can be monitored to quantify either the analyte or the reagent. Furthermore, its role in on-column derivatization in liquid chromatography showcases its utility in enhancing separation selectivity for complex mixtures.
Environmental Remediation Strategies Employing this compound
Beyond its use in analytical laboratories, this compound is an important compound in developing strategies for environmental remediation, particularly for water and wastewater treatment.
Many industrial waste streams contain toxic heavy metal ions in high oxidation states, such as hexavalent chromium (Cr⁶⁺). This compound can be employed as a reducing agent to convert these toxic metals to lower, less soluble, and less toxic oxidation states. For example, it can reduce Cr⁶⁺ to Cr³⁺, which can then be precipitated out of the solution as chromium(III) hydroxide (B78521) at a neutral or alkaline pH. This process is a critical step in treating wastewater from industries like electroplating and leather tanning.
Advanced Oxidation Processes (AOPs) are a set of water treatment procedures designed to remove organic and inorganic pollutants through the generation of highly reactive radicals, most notably the hydroxyl radical (•OH). Hydroxylamine-driven AOPs (HAOPs) have gained significant attention for their effectiveness.
In Fenton and Fenton-like systems, which typically use hydrogen peroxide and an iron or copper catalyst to generate •OH, the rate-limiting step is often the regeneration of the active catalytic species (Fe²⁺ from Fe³⁺ or Cu⁺ from Cu²⁺). This compound (or hydroxylamine, HA) significantly accelerates this regeneration step. By rapidly reducing Fe(III) to Fe(II) or Cu(II) to Cu(I), it enhances the catalytic cycle, leading to a much higher rate of hydroxyl radical production and, consequently, more efficient degradation of persistent organic pollutants. This enhancement allows the Fenton process to operate effectively at a wider pH range, including near-neutral conditions, which is a major advantage over the traditional Fenton reaction that requires acidic conditions.
| AOP System | Traditional Mechanism | Role of this compound (HA) | Advantage |
|---|---|---|---|
| Fe-Fenton | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fast) Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺ (Slow) | Fe³⁺ + NH₂OH → Fe²⁺ + N-radicals + H₂O (Fast) | Accelerates Fe(III)/Fe(II) redox cycle, increases •OH generation, expands effective pH range. |
| Cu-Fenton | Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻ (Fast) Cu²⁺ + H₂O₂ → Cu⁺ + •OOH + H⁺ (Slow) | Cu²⁺ + NH₂OH → Cu⁺ + N-radicals + H₂O (Fast) | Enhances Cu(II)/Cu(I) cycling for more efficient pollutant degradation. |
Chemical Characterization of Lignocellulosic Biomass and Other Complex Materials
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin (B12514952), is a complex and abundant renewable resource. Accurate chemical characterization of these components is essential for its conversion into biofuels and other value-added products. This compound plays a specific role in analytical methods used to quantify these components.
During the analysis of lignin content using methods that involve bromination, such as the acetyl bromide method, excess bromine and polybromides can form in the solution. These colored species interfere with the subsequent spectrophotometric determination of lignin. This compound is added to the solution to act as a reducing agent, effectively removing the excess bromine and polybromide, thereby preventing this interference and ensuring an accurate measurement of the lignin content. This application, while specific, is a critical step in a widely used procedure for characterizing this important biopolymer.
Structural Investigations and Computational Modeling of Hydroxyammonium Chloride Systems
Crystallographic Studies and Elucidation of Solid-State Characteristics
A redetermination of the crystal structure has provided accurate values for its lattice parameters and bond lengths. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net The crystal structure reveals a network of hydrogen bonds involving the hydroxylammonium cation and the chloride anion. The N-protonated form of hydroxylamine (B1172632), the hydroxylammonium ion, features an N-O bond length determined to be 1.411(2) Å. researchgate.net This experimental value is in strong agreement with bond lengths predicted by ab initio molecular orbital calculations, underscoring the synergy between experimental and theoretical methods. researchgate.net
The detailed crystallographic data provide a static model of the solid-state structure, which serves as a crucial foundation for interpreting spectroscopic and thermodynamic measurements.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.govresearchgate.net |
| a | 6.954(2) Å | researchgate.net |
| b | 5.943(1) Å | researchgate.net |
| c | 7.286(2) Å | researchgate.net |
| β | 114.12(2)° | researchgate.net |
| Z (Formula units per cell) | 4 | researchgate.net |
| N-O Bond Length ([NH₃OH]⁺) | 1.411(2) Å | researchgate.net |
Spectroscopic Characterization for Structural and Vibrational Analysis
Spectroscopic techniques provide insight into the vibrational modes and electronic environment of the constituent ions in hydroxyammonium chloride, complementing the structural data from crystallography. Infrared (IR), Raman, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have all been employed for this purpose.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of crystalline this compound are characterized by modes associated with the hydroxylammonium ([NH₃OH]⁺) cation. The Raman spectrum shows strong lines corresponding to the N-H stretching modes, observed between 2926 and 3050 cm⁻¹. ias.ac.in The asymmetric and symmetric deformation vibrations of the -NH₃⁺ group give rise to distinct Raman lines, with the symmetric deformation appearing as an intense line around 1496 cm⁻¹. ias.ac.in Other key vibrations include the OH bending and NH₃ rocking modes. ias.ac.incdnsciencepub.com Compared to free hydroxylamine, the vibrational frequencies in the solid salt are shifted, reflecting the effects of hydrogen bonding and the crystalline environment. cdnsciencepub.com
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3050 | N-H Stretching | ias.ac.in |
| 3000 | N-H Stretching | ias.ac.in |
| 2926 | N-H Stretching | ias.ac.in |
| 1590 | -NH₃⁺ Asymmetric Deformation | ias.ac.in |
| 1565 | -NH₃⁺ Asymmetric Deformation | ias.ac.in |
| 1496 | -NH₃⁺ Symmetric Deformation | ias.ac.in |
| 1168 | OH Bending / NH₃ Rocking | ias.ac.in |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy offers a powerful tool for probing the local environment of specific nuclei. Studies using deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N) NMR have been conducted on solid this compound. cdnsciencepub.com These experiments allow for the measurement of the ²H quadrupolar coupling constant and the ¹⁵N chemical shift tensor, providing detailed information about the electronic structure and symmetry around the nitrogen atom within the crystal lattice. cdnsciencepub.com This data is particularly valuable for refining the understanding of hydrogen bonding and ionic interactions in the solid state.
Thermodynamic Behavior and Analysis of Phase Transitions
The thermodynamic properties of this compound, particularly its behavior upon heating, are critical for its safe handling and application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate these properties.
This compound is a crystalline solid with a melting point that is accompanied by decomposition. The decomposition temperature is reported to be in the range of 151-157 °C. guidechem.comnih.gov This thermal instability is a key characteristic of the compound. Studies on related organic hydroxylamine derivatives show that their decomposition is typically an exothermic process, releasing a significant amount of heat. acs.org This suggests that the decomposition of this compound is also likely to be highly exothermic, a factor that must be considered in its storage and use. The compound is also noted to be hygroscopic, readily absorbing moisture from the air, which can influence its thermal stability. guidechem.com
While complex phase transitions, such as order-disorder transitions observed in the related compound ammonium (B1175870) chloride, have not been detailed for this compound below its decomposition point, its primary thermodynamic event of interest is its sharp, exothermic decomposition at elevated temperatures.
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless to white crystalline solid | guidechem.comnih.gov |
| Melting Point | 151-157 °C (with decomposition) | guidechem.comnih.gov |
| Density | 1.67 g/cm³ (at 17-20 °C) | guidechem.comnih.gov |
| Thermal Behavior | Exothermic decomposition upon heating | acs.org |
| Hygroscopicity | Hygroscopic | guidechem.com |
Quantum Chemical Calculations and Theoretical Prediction of Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for complementing experimental findings and predicting the properties and reactivity of chemical systems.
For this compound, computational chemistry has been successfully used to model its geometric structure. As mentioned previously, ab initio molecular orbital calculations have yielded an N-O bond length for the hydroxylammonium cation that is in excellent agreement with the value determined by X-ray crystallography. researchgate.net This validates the accuracy of the theoretical models used.
Furthermore, molecular simulation has been employed to investigate the mechanisms of hydroxylamine decomposition. researchgate.net These computational studies explore potential reaction pathways, identify intermediates, and calculate activation barriers for the decomposition process. By understanding the fundamental steps of decomposition at a molecular level, these models can help predict the thermal stability and reactive hazards of hydroxylamine and its salts, including the chloride. researchgate.net Such theoretical insights are crucial for understanding the compound's reactivity, particularly its behavior as a reducing agent and its thermal decomposition pathways, providing a molecular-level rationale for its observed macroscopic properties.
Advanced Derivatives and Intermediates in Hydroxylamine Chemistry Linked to Hydroxyammonium Chloride
Reactivity and Synthesis of Hydroxylamine (B1172632) Free Base
Hydroxylamine (NH₂OH) in its free base form is a highly reactive and unstable compound. researchgate.netrsc.org Due to its instability, it is almost always prepared and handled as one of its salts, most commonly hydroxyammonium (B8646004) chloride or hydroxyammonium sulfate (B86663). google.com The free base is typically generated in situ from these salts for immediate use in chemical reactions.
The synthesis of hydroxylamine free base involves the neutralization of a hydroxyammonium salt with a base. at.ua A common laboratory method is the reaction of hydroxyammonium chloride with a base like sodium hydroxide (B78521) in a solvent such as methanol. nih.gov The resulting sodium chloride precipitates and can be removed by filtration, leaving the hydroxylamine free base in solution. Other bases like sodium butoxide can also be used. niscpr.res.in For industrial-scale production, processes often use aqueous solutions of hydroxyammonium salts and bases like ammonia (B1221849), followed by separation and concentration steps at low temperatures to minimize decomposition. at.ua
The reactivity of hydroxylamine free base is characterized by its nucleophilic nature and its tendency to decompose, sometimes explosively. researchgate.netpku.edu.cn The decomposition pathways are sensitive to conditions such as temperature, pH, and the presence of metal ions. pku.edu.cnnsf.gov Under alkaline conditions, it can decompose to produce nitrogen, ammonia, and water. nsf.gov The presence of acid or base can significantly affect the thermal decomposition behavior, influencing the onset temperature and the products formed. nsf.gov
As a nucleophile, hydroxylamine reacts with various electrophiles. A key reaction is its condensation with aldehydes and ketones to form oximes, a reaction that is fundamental to many synthetic pathways. rsc.orgniscpr.res.in It also reacts with alkylating agents, typically at the more nucleophilic nitrogen atom, to form N-substituted hydroxylamines. niscpr.res.in
Table 1: Synthesis Methods for Hydroxylamine Free Base from Hydroxyammonium Salts
| Salt Precursor | Base | Solvent | Key Process Feature | Reference |
|---|---|---|---|---|
| This compound | Sodium hydroxide | Methanol | Precipitation of NaCl | nih.gov |
| This compound | Sodium butoxide | Not specified | Formation of NaCl and butanol | niscpr.res.in |
| Hydroxyammonium sulfate | Ammonia | Water | Low-temperature neutralization and filtration | at.ua |
Synthesis and Applications of N- and O-Substituted Hydroxylamines
N- and O-substituted hydroxylamines are important derivatives with broad applications in organic synthesis. This compound is a common precursor for these compounds, providing the core hydroxylamine structure. acs.org
Synthesis of N-Substituted Hydroxylamines: The direct alkylation of hydroxylamine (generated from its salt) with alkyl halides is a primary route to N-substituted hydroxylamines. at.ua This reaction typically occurs at the nitrogen atom due to its higher nucleophilicity compared to the oxygen atom. at.ua However, a challenge with this method is the potential for over-alkylation, leading to dialkylated products. at.ua Alternative methods involve the hydrolysis of N-substituted oximes or the reduction of nitro compounds. at.ua For instance, 2-tert-butyl-3-phenyloxaziridine (B1200780) can be hydrolyzed in the presence of acid to yield N-(tert-butyl)hydroxylamine.
Synthesis of O-Substituted Hydroxylamines: O-alkylation of hydroxylamine is less direct. It often requires N-protection of the hydroxylamine moiety, followed by deprotonation of the hydroxyl group with a strong base, and then reaction with an alkylating agent. at.ua A common strategy involves the O-alkylation of N-hydroxyphthalimide or other N-protected hydroxamic acids, followed by deprotection to release the O-alkylhydroxylamine. nsf.gov Another approach is the hydrolysis of O-substituted acetone (B3395972) oximes with acids. researchgate.net Palladium-catalyzed cross-coupling reactions have also been developed to synthesize O-arylhydroxylamines from aryl halides and a hydroxylamine equivalent like ethyl acetohydroximate. researchgate.netresearchgate.net
Applications: Substituted hydroxylamines are versatile reagents in organic chemistry.
N,O-dimethylhydroxylamine is a precursor to Weinreb amides, which are valuable intermediates for the synthesis of ketones and aldehydes. at.ua
O-arylhydroxylamines are key starting materials for the synthesis of substituted benzofurans, which are important pharmacophores. nih.gov
They serve as intermediates in the synthesis of complex nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and other functional materials. nih.govacs.org
The reductive cleavage of the N-O bond in N,O-disubstituted hydroxylamines provides a route to highly functionalized amines. researchgate.net
Recently developed N-alkyl-hydroxylamine reagents have been used for the direct, iron-catalyzed installation of medicinally relevant amines onto alkenes. google.com
Functionalized Hydroxylammonium Salts (e.g., sulfate, nitrate (B79036), perchlorate) in Research
While this compound is a common laboratory reagent, other functionalized salts of hydroxylamine, such as the sulfate, nitrate, and perchlorate (B79767), have distinct properties and significant applications, particularly in industrial and specialized research contexts.
Hydroxyammonium Sulfate (HAS): (NH₃OH)₂SO₄ is the most common industrial form of hydroxylamine. It is a stable, non-explosive, colorless crystalline solid. researchgate.netnih.gov It is typically produced via the Raschig process, which involves the reduction of nitrite (B80452) with bisulfite, followed by hydrolysis. researchgate.netniscpr.res.in HAS is used extensively in organic synthesis as a direct substitute for the chloride salt, especially in large-scale operations where cost is a factor. nih.gov Its primary application is in the production of cyclohexanone (B45756) oxime, a precursor to caprolactam and subsequently Nylon 6. researchgate.netgoogle.com In research, it is used to convert aldehydes and ketones to oximes, carboxylic acids to hydroxamic acids, and isocyanates to N-hydroxyureas. nih.govniscpr.res.in It also serves as a reducing agent, a radical scavenger in polymerization reactions, and an antioxidant. researchgate.netnih.gov
Hydroxyammonium Nitrate (HAN): [NH₃OH]⁺[NO₃]⁻ is an energetic ionic compound that has garnered significant interest as a "green" propellant for rockets and thrusters, offering a less toxic alternative to hydrazine. acs.orgescholarship.org It is synthesized by the neutralization of hydroxylamine with nitric acid. nsf.gov HAN is unique because the cation (hydroxyammonium) is a reducing agent and the anion (nitrate) is an oxidizer, making the salt unstable. acs.org It is typically handled as an aqueous solution. acs.org Research focuses on its application in monopropellant and bipropellant systems, where its decomposition can be initiated by a catalyst to produce high-temperature gases for thrust. acs.orgnih.gov
Hydroxyammonium Perchlorate (HAP): [NH₃OH]⁺[ClO₄]⁻ is another powerful energetic material, considered as a high-performance oxidizer in propellant formulations due to its high energy and favorable oxygen balance compared to ammonium (B1175870) perchlorate. rsc.orgat.ua It can be synthesized by reacting hydroxyammonium sulfate or chloride with a perchlorate source, such as barium perchlorate or sodium perchlorate in an alcohol medium. rsc.org HAP is a hygroscopic and explosive solid. at.ua Its research applications are primarily in the field of energetic materials and rocket propulsion. rsc.orgat.ua
Table 2: Comparison of Functionalized Hydroxylammonium Salts
| Salt | Formula | Key Properties | Primary Research Applications |
|---|---|---|---|
| Hydroxyammonium Sulfate | (NH₃OH)₂SO₄ | Stable, non-explosive solid | Large-scale oxime synthesis, reducing agent |
| Hydroxyammonium Nitrate | [NH₃OH]⁺[NO₃]⁻ | Energetic, unstable, often in solution | "Green" rocket propellants, monopropellants |
Polymerization and Coordination Chemistry of Oxime-Derived Compounds
Oximes, readily synthesized from carbonyl compounds and this compound, are not only valuable synthetic intermediates but also versatile building blocks in macromolecular and supramolecular chemistry. nih.govresearchgate.netorientjchem.org
Synthesis of Oximes: The reaction of an aldehyde or a ketone with this compound in the presence of a base is the classical and most common method for synthesizing oximes. researchgate.netorientjchem.org The base neutralizes the HCl released, driving the condensation reaction to completion. A wide variety of conditions have been developed to optimize this reaction, including the use of different bases and solvent-free approaches. researchgate.netnih.gov
Polymerization of Oxime-Derived Compounds: The oxime functional group can be incorporated into polymer structures, leading to materials with unique properties.
Poly(oxime-urethanes): Multifunctional oximes can undergo polyaddition with diisocyanates to form poly(oxime-urethanes) without the need for a catalyst. The resulting oxime-carbamate linkages are dynamic covalent bonds, allowing the polymers to be thermally reversible, healable, and recyclable. pku.edu.cn
Oxime "Click" Chemistry: The efficient and clean nature of oxime formation (with water as the only byproduct) has led to its classification as a "click" reaction. This has been exploited for step-growth polymerization to create high molecular weight polymers under mild conditions. rsc.org
Dynamic Covalent Polymers: The reversible nature of the oxime bond under certain conditions (e.g., acidic pH or competitive exchange) allows for the creation of dynamic materials, such as core-crosslinked star polymers that can be assembled and disassembled on demand. rsc.org
Poly(oxime-ester) Vitrimers: Oxime-containing monomers can be used to create cross-linked polymer networks. The transesterification of the oxime-ester linkage allows these materials to behave as vitrimers—a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics. escholarship.org
Coordination Chemistry of Oximes: The oxime group (>C=N-OH) is an excellent ligand for a wide range of metal ions. The nitrogen atom is a good donor, and upon deprotonation, the oxygen atom of the oximato group also coordinates, often forming stable five-membered chelate rings with the metal center. at.uaniscpr.res.in
Ligand Versatility: Oximes can coordinate to metals as neutral molecules or as deprotonated oximato anions. They can act as monodentate, bidentate, or bridging ligands, leading to a vast diversity of coordination complexes, from simple mononuclear species to complex polynuclear and cage-like structures. at.uaresearchgate.netnih.gov
Applications of Oxime Complexes: Metal complexes of oximes have found applications in various fields. Nickel(II) dimethylglyoximate is a classic example used in the gravimetric analysis of nickel. at.ua Other applications include their use as catalysts, models for biological systems, and as building blocks for semiconducting materials. researchgate.netniscpr.res.in The coordination of the oxime to a metal center can also dramatically alter the reactivity of the oxime ligand itself, enabling metal-mediated transformations that are not possible with the free oxime. at.ua
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydroxylamine |
| Sodium hydroxide |
| Sodium chloride |
| Sodium butoxide |
| Ammonia |
| Ammonium sulfate |
| N-substituted hydroxylamines |
| O-substituted hydroxylamines |
| N-(tert-butyl)hydroxylamine |
| 2-tert-butyl-3-phenyloxaziridine |
| N-hydroxyphthalimide |
| Ethyl acetohydroximate |
| N,O-dimethylhydroxylamine |
| Weinreb amides |
| O-arylhydroxylamines |
| Hydroxyammonium sulfate |
| Cyclohexanone oxime |
| Caprolactam |
| Hydroxyammonium nitrate |
| Hydrazine |
| Hydroxyammonium perchlorate |
| Ammonium perchlorate |
| Barium perchlorate |
| Sodium perchlorate |
| Oximes |
| Poly(oxime-urethanes) |
| Poly(oxime-ester) |
Emerging Research Frontiers and Future Prospects for Hydroxyammonium Chloride
Integration in Sustainable Chemical Technologies and Green Chemistry Methodologies
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are guiding new applications for hydroxyammonium (B8646004) chloride. Its utility as a low-cost and atom-economical reagent makes it an attractive candidate for developing more sustainable chemical technologies. acs.org
One significant area of research is its application in the processing of lignocellulosic biomass, a renewable and abundant carbon source. ottokemi.com During the acetyl bromide method for extracting lignin (B12514952) from biomass, hydroxyammonium chloride is used to effectively remove bromine and polybromide from the solution, facilitating purer lignin isolation. wikipedia.orgguidechem.com This is a critical step in the valorization of biomass, enabling the conversion of plant matter into biofuels and other valuable chemicals. zenodo.org
Furthermore, activating hydroxylamine (B1172632) (derived from its salt) for nitrene transfer presents a sustainable route for amine synthesis, a fundamental transformation in organic chemistry. acs.org This approach is highly atom-economical, producing water as the sole byproduct, which contrasts sharply with traditional methods that often generate stoichiometric organic waste. acs.org Researchers are exploring enzymatic pathways that utilize this compound for this purpose, representing a convergence of biocatalysis and green chemistry. acs.org The compound has also been investigated as an effective catalyst in its own right for certain organic syntheses, aligning with the green chemistry principle of using catalytic reagents over stoichiometric ones. researchgate.net
Table 1: Applications of this compound in Green Chemistry
| Application Area | Role of this compound | Green Chemistry Principle Addressed | Key Finding |
|---|---|---|---|
| Biomass Processing | Reagent for removing bromine and polybromide during lignin extraction. wikipedia.orgottokemi.com | Use of Renewable Feedstocks | Enables cleaner isolation of lignin for valorization. wikipedia.org |
| Amine Synthesis | Source of hydroxylamine for enzymatic nitrene transfer. acs.org | Atom Economy | Forms amines with water as the only byproduct, minimizing waste. acs.org |
| Organic Synthesis | Catalyst for the synthesis of formamide (B127407) derivatives. researchgate.net | Catalysis | Acts as an effective catalyst, reducing the need for stoichiometric reagents. researchgate.net |
| Antioxidant | Used as an antioxidant for fatty acids and soaps. guidechem.comwikipedia.org | Designing Safer Chemicals | Prevents oxidation, extending the shelf life of products. guidechem.com |
Development of Novel Catalytic Systems Incorporating this compound
The catalytic potential of this compound and its derivatives is a burgeoning field of research. Beyond its direct use as a catalyst, it is being incorporated into more complex catalytic systems to enhance their activity and selectivity. researchgate.net
Recent studies have demonstrated that engineered heme enzymes can utilize this compound for nitrene transfer reactions, such as benzylic C-H primary amination. acs.org This biocatalytic approach opens up new possibilities for selective and sustainable synthesis of amines. acs.org In another innovative application, activated carbon fibers (ACFs) have been shown to be effective catalysts for the production of hydrogen peroxide from the oxidation of hydroxylamine (from this compound). mdpi.com The surface chemistry of the ACFs, particularly the presence of nitrogen-containing groups, plays a crucial role in promoting the reaction, which can be conducted under mild, atmospheric pressure conditions. mdpi.com This method presents a potentially greener and more cost-effective alternative to traditional hydrogen peroxide production processes. mdpi.com
The compound also serves as a catalyst, swelling agent, and copolymerization inhibitor in various polymerization processes. guidechem.com Its ability to convert aldehydes and ketones to oximes is a foundational reaction in organic chemistry, often serving as a key step in the synthesis of more complex molecules like Nylon-6. guidechem.comwikipedia.org
Table 2: this compound in Catalytic Systems
| Catalytic System | Role of this compound | Reaction Catalyzed | Significance |
|---|---|---|---|
| Engineered Heme Enzymes | Nitrogen source for nitrene transfer. acs.org | Benzylic C-H Amination, Styrene Aminohydroxylation | Sustainable and selective synthesis of primary amines with high atom economy. acs.org |
| Modified Activated Carbon Fibers | Reactant for oxidation. mdpi.com | Hydrogen Peroxide Production | Offers a low-pressure, potentially more sustainable route to H₂O₂ production. mdpi.com |
| Direct Catalysis | Effective catalyst. researchgate.net | Formamide Derivative Synthesis | Demonstrates utility as a direct catalyst in organic synthesis. researchgate.net |
| Polymerization Processes | Catalyst, swelling agent, inhibitor. guidechem.com | Various Polymerizations | Controls reaction pathways and properties of resulting polymers. guidechem.com |
Advanced Materials Science and Nanotechnology Applications Driven by this compound Chemistry
In the realm of materials science and nanotechnology, this compound is primarily valued for its role as a powerful and controllable reducing agent. guidechem.com This property is extensively exploited in the synthesis of metallic nanoparticles and nanostructures, which have applications ranging from catalysis to electronics and medicine.
A notable application is the synthesis of silver nanoplates and nanoparticles. researchgate.net By reducing silver nitrate (B79036) with this compound at room temperature, researchers can create silver nanoplates with diverse shapes, including triangular, hexagonal, and truncated forms. researchgate.net The morphology and size of the resulting nanoparticles can be controlled by adjusting reaction parameters, such as the presence of stabilizing agents like polyvinyl pyrrolidone (PVP). researchgate.net These silver nanostructures have shown catalytic activity in the thermal decomposition of ammonium (B1175870) perchlorate (B79767), a component of solid rocket propellants. researchgate.net
The compound is also utilized in the synthesis of chitosan-based nanoparticles for applications such as drug delivery. mdpi.com For example, 2-hydroxypropyltrimethyl ammonium chloride chitosan (B1678972) (HACC) can be used to prepare nanoparticles that encapsulate drugs, offering controlled release and enhanced biological activity. mdpi.com The use of this compound derivatives in these systems highlights its versatility in creating functional nanomaterials. mdpi.commdpi.com
Table 3: Nanomaterials Synthesized Using this compound
| Nanomaterial | Role of this compound | Precursor(s) | Key Features of Nanomaterial | Potential Application |
|---|---|---|---|---|
| Silver Nanoplates | Reducing Agent. researchgate.net | Silver Nitrate (AgNO₃) | Varied shapes (triangular, hexagonal), ~1 μm width, ~50 nm thickness. researchgate.net | Catalysis (e.g., ammonium perchlorate decomposition). researchgate.net |
| Silver Nanoparticles | Reducing Agent. researchgate.net | Silver Nitrate (AgNO₃) with PVP | Quasi-spherical shape, ~100 nm size. researchgate.net | Catalysis. researchgate.net |
| HACC Nanoparticles | Component of the chitosan derivative. mdpi.com | Chitosan, 3-chloro-2-hydroxypropyl trimethyl ammonium chloride | Small hydrodynamic diameter (~86 nm), positive zeta potential. mdpi.com | Drug delivery systems. mdpi.com |
Computational Design and Predictive Modeling for Future this compound Research
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes and materials. nih.govnih.gov For this compound, computational methods such as quantum chemistry calculations and molecular dynamics simulations offer powerful ways to understand its behavior at the molecular level. researchgate.netnih.gov
Quantum mechanics-based approaches, like Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. researchgate.net This allows researchers to predict reaction pathways, transition states, and the thermodynamic and kinetic parameters of reactions, providing insights that can guide experimental work. For instance, computational studies can help elucidate the mechanism of oxime formation or its role in catalytic cycles.
Molecular dynamics (MD) simulations can model the behavior of this compound in different environments, such as in aqueous solutions or in contact with surfaces. researchgate.netnih.gov These simulations provide detailed information about solvation structures, intermolecular interactions (like hydrogen bonding), and transport properties. nih.gov This knowledge is crucial for understanding its role in biomass processing, where interactions with complex biopolymers and solvents are key. zenodo.org Furthermore, the integration of machine learning and artificial intelligence with these computational models promises to revolutionize the design of new materials and catalysts, enabling the prediction of properties and the in silico screening of new applications for this compound and its derivatives. nih.govresearchgate.net
Table 4: Computational Approaches in this compound Research
| Computational Method | Area of Application | Information Obtained | Potential Impact |
|---|---|---|---|
| Quantum Chemistry (e.g., DFT) | Reaction Mechanism Studies | Electronic structure, transition states, reaction energies, vibrational properties. researchgate.net | Optimization of synthetic routes and catalytic processes. |
| Molecular Dynamics (MD) | Solvation and Interfacial Behavior | Solvation shells, hydrogen bonding networks, diffusion coefficients, interaction with surfaces. nih.gov | Understanding its role in complex media like biomass slurries and in nanoparticle formation. |
| Machine Learning (ML) / AI | Predictive Modeling | Structure-property relationships, prediction of catalytic activity, formulation design. nih.govresearchgate.net | Accelerated discovery of new applications and optimization of material properties. |
| Quantitative Structure-Property Relationship (QSPR) | Formulation Development | Prediction of physicochemical properties and in-vivo behavior of drug products. researchgate.net | More efficient design of formulations incorporating the compound or its derivatives. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of hydroxyammonium chloride to ensure high purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction stoichiometry (NHOH·HCl formation from hydroxylamine and HCl), temperature (maintained below 60°C to avoid decomposition), and pH (acidic conditions). Post-synthesis, recrystallization in ethanol-water mixtures (1:2 v/v) at 4°C enhances purity. Characterization via melting point analysis (155–157°C ) and gravimetric titration against AgNO (to quantify chloride content) are essential validation steps. Impurities like Hg (≤0.000001%) can be minimized using ACS/ISO-certified reagents .
Q. How should this compound solutions be prepared and standardized for titrimetric analysis?
- Methodological Answer : Dissolve 50 g of this compound in 1 L of deionized water (adjusted to pH 3.1 with HCl) to prepare a 1 M solution. Standardize using iron(III) chloride hexahydrate in ethanol (1:200), where 1 mL corresponds to 10 µg of iron. Volumetric precision requires calibration against NIST-validated reference materials .
Q. What precautions are necessary to mitigate hygroscopicity and decomposition during storage?
- Methodological Answer : Store in airtight, desiccated containers under nitrogen to prevent moisture absorption (hygroscopicity: 560 g/L at 20°C ). Decomposition occurs above 159°C, releasing NH and Cl gases. Stability tests via thermogravimetric analysis (TGA) under inert atmospheres are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., melting point, solubility) be resolved?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For example, melting points vary due to decomposition kinetics. Cross-validate data using differential scanning calorimetry (DSC) and compare with NIST Chemistry WebBook entries . Solubility discrepancies (e.g., 560 g/L vs. 500 g/L) may stem from ionic strength adjustments; use standardized buffer systems for reproducibility .
Q. What advanced analytical techniques are suitable for tracking reaction pathways involving this compound?
- Methodological Answer : Isotopic labeling (e.g., N-hydroxyammonium chloride ≥98 atom% purity ) coupled with LC-MS or H NMR can trace N–O bond cleavage in reduction reactions. For kinetic studies, use stopped-flow spectrophotometry to monitor intermediate formation (e.g., nitroxyl radicals) under controlled pH .
Q. How can researchers design experiments to study this compound’s role in selective metal ion reduction?
- Methodological Answer : Develop a factorial design varying pH (1–5), concentration (0.1–1 M), and metal ions (e.g., Fe, Cu). Use cyclic voltammetry to identify reduction potentials and ICP-OES to quantify metal recovery efficiency. For selectivity, compare with alternative reductants (e.g., NaBH) .
Data Integrity & Reproducibility
Q. What strategies ensure reproducibility in this compound-based protocols across laboratories?
- Methodological Answer : Adopt the following:
Q. How should researchers address conflicting XRD and NMR data in structural studies of this compound derivatives?
- Methodological Answer : XRD detects crystalline phases, while NMR identifies solution-state structures. Resolve contradictions by:
- Conducting variable-temperature XRD to assess polymorphism.
- Using solid-state NMR to bridge crystalline and solution-phase data .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in redox reactions?
- Methodological Answer :
Q. Q. How can isotopic labeling (N) improve mechanistic studies without compromising safety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
